Ethyl cyclobutanecarboxylate

Catalog No.
S1511446
CAS No.
14924-53-9
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl cyclobutanecarboxylate

CAS Number

14924-53-9

Product Name

Ethyl cyclobutanecarboxylate

IUPAC Name

ethyl cyclobutanecarboxylate

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-2-9-7(8)6-4-3-5-6/h6H,2-5H2,1H3

InChI Key

SMVBADCAMQOTOV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCC1

Canonical SMILES

CCOC(=O)C1CCC1

Organic synthesis:

  • Ethyl cyclobutanecarboxylate can be used as a starting material for the synthesis of other organic compounds. For example, it can be used in a three-step process to synthesize cyclobutylidenecyclopropane, a strained organic molecule with unique properties [Source: Sigma-Aldrich product page for Ethyl cyclobutanecarboxylate, ].

Nuclear magnetic resonance (NMR) spectroscopy:

  • Ethyl cyclobutanecarboxylate can be used as a reference compound in carbon-13 (C-13) NMR spectroscopy experiments. C-13 NMR is a technique used to study the structure of organic molecules by identifying the different carbon atoms present and their chemical environments [Source: Royal Society of Chemistry, "Nuclear magnetic resonance spectroscopy," ].

Ethyl cyclobutanecarboxylate appears as a clear, colorless to very pale yellow liquid. It has a boiling point of approximately 159°C and a flash point of 41°C, indicating that it is flammable under certain conditions . The compound is stable under proper conditions and does not exhibit special reactivity, although it should be kept away from oxidizing agents .

Typical of esters. These include:

  • Hydrolysis: In the presence of water and an acid or base, ethyl cyclobutanecarboxylate can be hydrolyzed to yield cyclobutanecarboxylic acid and ethanol.
  • Transesterification: This reaction can occur with other alcohols, resulting in different esters.
  • Nucleophilic Substitution: The ester can react with nucleophiles, leading to the formation of new compounds.

These reactions demonstrate the compound's versatility in organic synthesis .

Ethyl cyclobutanecarboxylate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of cyclobutanecarboxylic acid with ethanol in the presence of an acid catalyst.
  • Cyclization Reactions: Other synthetic routes may involve the cyclization of appropriate precursors that lead to the formation of the cyclobutane ring followed by esterification.
  • Condensation Reactions: Some methods may utilize condensation reactions involving cyclic intermediates .

Ethyl cyclobutanecarboxylate has several applications, primarily in organic synthesis as a reagent. Its unique structure allows it to be used in:

  • Synthesis of pharmaceuticals: It may serve as an intermediate in drug development.
  • Flavor and fragrance industry: Compounds similar to ethyl cyclobutanecarboxylate are often utilized for their pleasant odors.
  • Research: It can be used in studies related to chemical reactivity and mechanism exploration .

Ethyl cyclobutanecarboxylate shares structural similarities with various other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
Cyclobutanecarboxylic AcidC₄H₆O₂Parent acid of ethyl cyclobutanecarboxylate
Ethyl ButanoateC₆H₁₂O₂Simple ester with a straight-chain structure
Ethyl 1,1-CyclobutanedicarboxylateC₈H₁₄O₄Contains two carboxylic groups
Ethyl CyclopentanecarboxylateC₇H₁₂O₂Similar structure but with a pentane ring

Uniqueness

Ethyl cyclobutanecarboxylate's uniqueness lies in its cyclic structure combined with an ester functionality, which is less common compared to linear esters like ethyl butanoate. This structural feature may impart different physical and chemical properties compared to its linear counterparts.

XLogP3

1.5

Boiling Point

159.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

14924-53-9

Wikipedia

Ethyl cyclobutanecarboxylate

Dates

Modify: 2023-08-15

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